6-Phenyl-2,5-hexanedione
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Overview
Description
6-Phenyl-2,5-hexanedione is an organic compound with the molecular formula C12H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
6-Phenyl-2,5-hexanedione can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2,5-hexanedione. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products . Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-Phenyl-2,5-hexanedione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
6-Phenyl-2,5-hexanedione has several applications in scientific research:
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 6-Phenyl-2,5-hexanedione exerts its effects involves its interaction with specific molecular targets. For example, its diketone structure allows it to participate in aldol condensation reactions, forming cyclic compounds that can interact with biological molecules. The pathways involved in these reactions often include the formation of enolate intermediates, which then react with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
6-Phenyl-2,5-hexanedione can be compared to other diketones, such as 2,5-hexanedione and 1-phenyl-1,2-hexanedione . While these compounds share some structural similarities, this compound is unique in its reactivity and the types of reactions it undergoes. For example, its phenyl group allows for electrophilic aromatic substitution reactions, which are not possible with simpler diketones like 2,5-hexanedione .
Similar Compounds
2,5-Hexanedione: A simpler diketone without the phenyl group.
1-Phenyl-1,2-hexanedione: Another diketone with a phenyl group but different positioning of the ketone groups.
2,6-Heptanedione: A diketone with a longer carbon chain and different reactivity.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylhexane-2,5-dione |
InChI |
InChI=1S/C12H14O2/c1-10(13)7-8-12(14)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
UCMOERVVSJLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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